Defined Antiplasmodial Potency Against Wild-Type and Chloroquine-Resistant P. falciparum Strains
Guanfu base H exhibits a reproducible, moderate antiplasmodial effect against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. In a standardized in vitro assay, it demonstrated consistent IC50 values against the TM4/8.2 (wild-type) and K1CB1 (chloroquine/antifolate-resistant) strains [1], [2]. This is in stark contrast to structurally related Guanfu bases A and G, for which no peer-reviewed antiplasmodial activity has been reported.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 4 μM (TM4/8.2 strain), 3.6 μM (K1CB1 strain) |
| Comparator Or Baseline | Guanfu base A, Guanfu base G, and Guanfu base I: No reported antiplasmodial activity in primary literature. |
| Quantified Difference | Qualitative difference; Guanfu base H possesses a unique, documented antiplasmodial effect profile. |
| Conditions | In vitro assay against Plasmodium falciparum strains TM4/8.2 (wild type) and K1CB1 (chloroquine and antifolate resistant) [1]. |
Why This Matters
This demonstrates that Guanfu base H is the only member of its immediate chemical class with a validated, target-specific application in antimalarial research, justifying its procurement for this niche.
- [1] Wangchuk, P., et al. (2010). Antiplasmodial activity of atisinium chloride from the Bhutanese medicinal plant, Aconitum orochryseum. Journal of Ethnopharmacology, 130(3), 559-562. View Source
- [2] TargetMol. (n.d.). Guanfu base H Product Information. View Source
